Glycopyrrolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reversal of Neuromuscular Blockade in Elderly Patients

Scientific Field: Anesthesiology

Application Summary: Glycopyrrolate is used in combination with neostigmine for the reversal of neuromuscular blockade (NMB) in elderly patients.

Methods of Application: Elderly patients aged 65–80 years who were scheduled for elective non-cardiac surgery under general anesthesia were randomly assigned to the glycopyrrolate group (group G) or the atropine group (group A).

Results: HR was significantly lower in group G compared to group A at 2–8 min after administration. Mean arterial pressure (MAP) was significantly lower in group G compared to group A at 1–4 min after administration.

Quantification of Impurity in Glycopyrrolate Oral Solution

Scientific Field: Analytical Chemistry

Methods of Application: The LC–MS/MS analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column, and the mobile phase used was10 mM ammonium formate with 0.2% formic acid as mobile phase-A and acetonitrile as mobile phase-B with a gradient programme of 5.0 min.

Results: Retention time of impurity was found 3.2 min. The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness. Calibration plot was linear over the range of 0.050–2.000 μg/mL.

Stability Study of Glycopyrronium Bromide

Scientific Field: Pharmaceutical Analysis

Treatment of Chronic Obstructive Pulmonary Disorders

Scientific Field: Pulmonology

Application Summary: Indacaterol, glycopyrronium, and mometasone furoate triple combination inhalable fixed-dose medicines are effectively used to treat asthma and various chronic pulmonary disorders.

Impurity Analysis of Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate

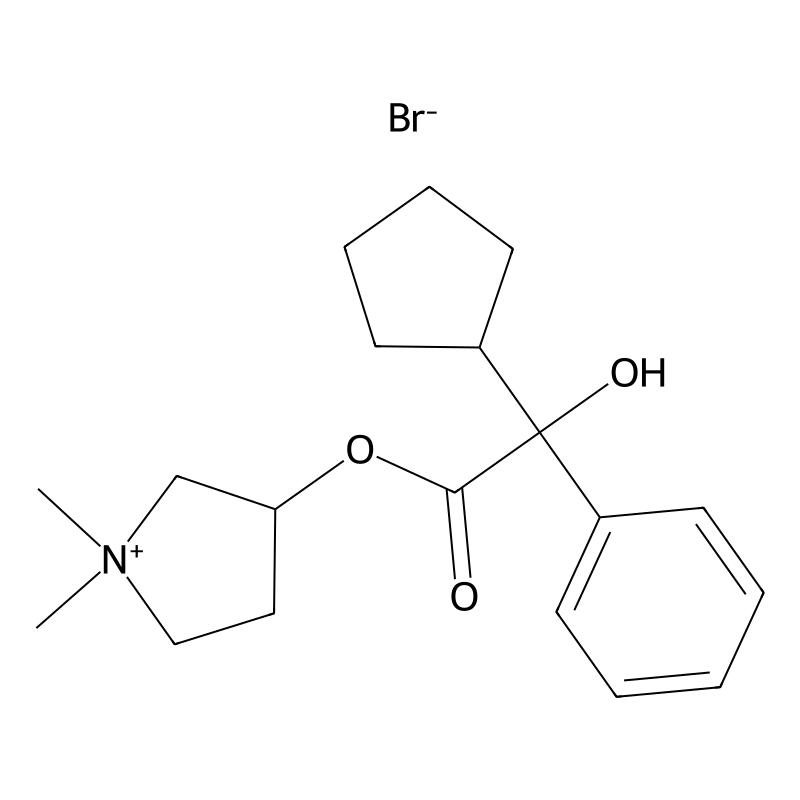

Glycopyrrolate, also known as glycopyrronium bromide, is a synthetic anticholinergic agent classified as a quaternary ammonium compound. Its chemical structure is represented by the formula and it has a molecular weight of approximately 398.33 g/mol. Glycopyrrolate appears as a white, odorless crystalline powder that is soluble in water and alcohol but practically insoluble in chloroform and ether . It primarily functions by inhibiting the action of acetylcholine at muscarinic receptors, leading to decreased secretions in various tissues, including salivary and respiratory glands .

Glycopyrrolate works by blocking muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including salivary and sweat gland secretion, muscle contraction, and heart rate regulation []. By binding to these receptors, glycopyrrolate prevents the action of acetylcholine, a neurotransmitter, leading to its therapeutic effects [].

Glycopyrrolate undergoes hydrolysis to form an inactive metabolite known as M9. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, with contributions from other isoforms such as CYP1A2 and CYP3A4 . The drug is predominantly eliminated through the kidneys, with around 85% of the administered dose recovered in urine, mostly as unchanged drug .

As an anticholinergic agent, glycopyrrolate exhibits several biological activities:

- Antisialagogue Effect: Reduces saliva production, making it useful in preoperative settings to minimize secretions.

- Bronchodilation: Used in chronic obstructive pulmonary disease (COPD) management by dilating airways.

- Inhibition of Sweating: Effective in treating hyperhidrosis by reducing sweat gland activity .

Glycopyrrolate does not cross the blood-brain barrier due to its quaternary ammonium structure, which limits central nervous system effects compared to other anticholinergic drugs like atropine .

Glycopyrrolate can be synthesized through various methods involving the reaction of specific precursors. One common synthesis route includes:

- Formation of Intermediate: Reacting 1,1-dimethylpyrrolidine with cyclopentyl hydroxyphenylacetate.

- Quaternization: The intermediate undergoes quaternization with bromide to yield glycopyrrolate .

The synthesis is characterized by careful control of reaction conditions to ensure high purity and yield.

Glycopyrrolate has a wide range of clinical applications:

- Preoperative Use: To reduce salivary and respiratory secretions during surgeries.

- Management of Hyperhidrosis: Administered orally or topically to mitigate excessive sweating.

- Chronic Obstructive Pulmonary Disease Treatment: Used as an inhaled medication for airway dilation.

- Sialorrhea Treatment: Helps manage excessive saliva production in various conditions .

Glycopyrrolate interacts with several medications and substances:

- Anticholinesterases: Co-administration can lead to increased heart rate due to antagonistic effects on muscarinic receptors.

- Neuromuscular Blockers: Used alongside neostigmine to counteract muscarinic side effects like bradycardia .

- Caution with Other Anticholinergics: Concurrent use may amplify anticholinergic side effects such as dry mouth and urinary retention .

Glycopyrrolate shares similarities with other anticholinergic compounds but has unique properties that differentiate it:

| Compound | Structure Type | CNS Penetration | Primary Use | Duration of Action |

|---|---|---|---|---|

| Glycopyrrolate | Quaternary Ammonium | Low | Preoperative secretion reduction | 2-4 hours |

| Atropine | Tertiary Amine | High | Bradycardia treatment | 30 minutes |

| Scopolamine | Tertiary Amine | High | Motion sickness prevention | 6 hours |

| Ipratropium | Quaternary Ammonium | Low | COPD treatment | 4-6 hours |

Uniqueness of Glycopyrrolate

Glycopyrrolate's unique quaternary structure prevents it from crossing the blood-brain barrier, leading to fewer central nervous system side effects compared to tertiary amines like atropine and scopolamine. Additionally, its longer duration of action makes it particularly effective for managing conditions requiring sustained anticholinergic effects without significant sedation or cognitive impairment .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

192.5 °C

Storage

GHS Hazard Statements

H302 (22.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Seebri Breezhaler is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).

Enurev Breezhaler is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).

Tovanor Breezhaler is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).

Treatment of hyperhidrosis

Treatment of sialorrhoea

Chronic obstructive pulmonary disease

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

R03BB06

R03AL04

A03AB02

R03AL

A - Alimentary tract and metabolism

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AB - Synthetic anticholinergics, quaternary ammonium compounds

A03AB02 - Glycopyrronium bromide

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BB - Anticholinergics

R03BB06 - Glycopyrronium bromide

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM3 [HSA:1131] [KO:K04131]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

85% of an intravenous dose was recovered in the urine, with <5% recovered in the bile. >80% of the recovered dose is the unchanged parent drug. The remainder is recovered as the inactive M9 metabolite.

The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg. The volume of distribution in adults aged 60-75 years is 0.42 ± 0.22 L/kg.

A 6 µg/kg intravenous dose has a clearance of 0.54 ± 0.14 L/kg/h. An oral solution has a clearance of 5.28-38.95 L/h/kg in healthy adults and 8.07-25.65 L/h/kg in patients with cerebral palsy.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

[Functional Hypersalivation in children and adults - therapy under consideration of recent guideline]

Armin Steffen, Saskia Rohrbach-VollandPMID: 33915594 DOI: 10.1055/a-1355-7642

Abstract

A functional hypersalivation reduces patient's quality of life by the need of repeated changes of cloths, skin damage around the mouth and reduced personal contacts. The indication to treat hypersalivation is justified furthermore when respiratory infections by saliva aspiration occur. Transnasal swallowing endoscopy allows to evaluate sufficiently dysphagia with limited risks. With this method therapy options can be judged for effectiveness. There are other additional radiologic assessments to complete diagnostic. Swallowing therapy should be initiated as first-line approach for hypersalivation and offers several treatment concepts to overcome the syndrome. Glycopyrrolate bromid received approval for children and adolescents as it reduces saliva flow relevantly with limited risk. Other anticholinergic drugs are restricted in use because of their side effects and off-label-use situation. Ultrasound guided injections of botulinum toxine in salivary glands are an established treatment option since decades. Meanwhile, the evidence for this method has improved, so Incobotulinum toxine is an approved therapy for chronic hypersalivation in adults, whereby new injections are needed about every four months. In the light of effective medical options, surgical approaches such as salivary duct relocation are recommended less often today because of invasiveness and failure. Radiotherapy is reserved mainly for neurodegenerative diseases and shows good response, but the cancer induction risks need to be discussed. A close follow-up regime is necessary to establish compliance not only by the patient, but also by his family and caregivers. By this, treatment effects can be optimized and therapies can be adjusted individually.Influence of intraoperative administration of glycopyrronium on early post-operative thirst, dry mouth and wellbeing. A post hoc analysis of an interventional study

Gregor Schittek, Gerold Schwantzer, Vasileios Papamargaritis, David Gebauer, Helmar Bornemann-CimentiPMID: 34059416 DOI: 10.1016/j.iccn.2021.103078

Abstract

The effect of long-acting dual bronchodilator therapy on exercise tolerance, dynamic hyperinflation, and dead space during constant work rate exercise in COPD

William W Stringer, Janos Porszasz, Min Cao, Harry B Rossiter, Shahid Siddiqui, Stephen Rennard, Richard CasaburiPMID: 33914661 DOI: 10.1152/japplphysiol.00774.2020

Abstract

We investigated whether dual bronchodilator therapy (glycopyrrolate/formoterol fumarate; GFF; Bevespi Aerosphere) would increase exercise tolerance during a high-intensity constant work rate exercise test (CWRET) and the relative contributions of dead space ventilation (V/V

) and dynamic hyperinflation (change in inspiratory capacity) to exercise limitation in chronic obstructive pulmonary disease (COPD). In all, 48 patients with COPD (62.9 ± 7.6 yrs; 33 male; GOLD spirometry stage 1/2/3/4,

= 2/35/11/0) performed a randomized, double blind, placebo (PL) controlled, two-period crossover, single-center trial. Gas exchange and inspiratory capacity (IC) were assessed during cycle ergometry at 80% incremental exercise peak work rate. Transcutaneous [Formula: see text] (Tc[Formula: see text]) measurement was used for V

/V

estimation. Baseline postalbuterol forced expiratory volume in 1 s (FEV

) was 1.86 ± 0.58 L (63.6% ± 13.9 predicted). GFF increased FEV

by 0.18 ± 0.21 L relative to placebo (PL;

< 0.001). CWRET endurance time was greater after GFF vs. PL (383 ± 184 s vs. 328 ± 115 s; difference 55 ± 125 s;

= 0.013; confidence interval: 20-90 s), a 17% increase. IC on GFF was above placebo IC at all time points and fell less with GFF vs. PL (

≤ 0.0001). Isotime tidal volume (1.54 ± 0.50 vs. 1.47 ± 0.45 L;

= 0.022) and ventilation (52.9 ± 19.9 vs. 51.0 ± 18.9 L/min;

= 0.011) were greater, and respiratory rate was unchanged (34.9 ± 9.2 vs. 35.1 ± 8.0 br/min,

= 0.865). Isotime V

/V

did not differ between groups (GFF 0.28 ± 0.08 vs. PL 0.27 ± 0.09;

= 0.926). GFF increased exercise tolerance in patients with COPD, and the increase was accompanied by attenuated dynamic hyperinflation without altering V

/V

.

This study was a randomized clinical trial (

) that collected detailed physiology data to investigate the effect of dual bronchodilator therapy on exercise tolerance in COPD, and additionally to determine the relative contributions of changes in dead space ventilation (V

/V

) and dynamic hyperinflation to alterations in exercise limitation. We utilized a unique noninvasive method to assess V

/V

(transcutaneous carbon dioxide, Tc[Formula: see text]) and found that dual bronchodilators yielded a moderate improvement in exercise tolerance. Importantly, attenuation of dynamic hyperinflation rather than change in dead space ventilation was the most important contributor to exercise tolerance improvement.

Glycopyrrolate does not ameliorate hypothermia associated bradycardia in healthy individuals: A randomized crossover trial

Jon C Rittenberger, Alexandra Weissman, Katharyn L Flickinger, Francis X Guyette, David Hopkins, Melissa J Repine, Cameron Dezfulian, Ankur A Doshi, Jonathan Elmer, Kelly N Sawyer, Clifton W CallawayPMID: 34087418 DOI: 10.1016/j.resuscitation.2021.05.020

Abstract

Hypothermia improves outcomes following ischemia-reperfusion injury. Shivering is common and can be mediated by agents such as dexmedetomidine. The combination of dexmedetomidine and hypothermia results in bradycardia. We hypothesized that glycopyrrolate would prevent bradycardia during dexmedetomidine-mediated hypothermia.We randomly assigned eight healthy subjects to premedication with a single 0.4 mg glycopyrrolate intravenous (IV) bolus, titrated glycopyrrolate (0.01 mg IV every 3 min as needed for heart rate <50), or no glycopyrrolate during three separate sessions of 3 h cooling. Following 1 mg/kg IV dexmedetomidine bolus, subjects received 20 ml/kg IV 4 °C saline and surface cooling (EM COOLS, Weinerdorf, Austria). We titrated dexmedetomidine infusion to suppress shivering but permit arousal to verbal stimuli. After 3 h of cooling, we allowed subjects to passively rewarm. We compared heart rate, core temperature, mean arterial blood pressure, perceived comfort and thermal sensation between groups using Kruskal-Wallis test and ANOVA.

Mean age was 27 (SD 6) years and most (N = 6, 75%) were male. Neither heart rate nor core temperature differed between the groups during maintenance of hypothermia (p > 0.05). Mean arterial blood pressure was higher in the glycopyrrolate bolus condition (p < 0.048). Thermal sensation was higher in the control condition than the glycopyrrolate bolus condition (p = 0.01). Bolus glycopyrrolate resulted in less discomfort than titrated glycopyrrolate (p = 0.04).

Glycopyrrolate did not prevent the bradycardic response to hypothermia and dexmedetomidine. Mean arterial blood pressure was higher in subjects receiving a bolus of glycopyrrolate before induction of hypothermia. Bolus glycopyrrolate was associated with less intense thermal sensation and less discomfort during cooling.

Cost-Utility Analysis of Fixed-Dose Combination of Indacaterol Acetate Glycopyrronium Bromide and Mometasone Furoate as a Maintenance Treatment in Adult Patients with Asthma Not Adequately Controlled with a Maintenance Combination of a Long-Acting Beta-Agonist and a High Dose of an Inhaled Corticosteroid Who Experienced One or More Asthma Exacerbations in the Previous Year

Pier Paolo Mangia, Ottavio Gallo, Daniela Ritrovato, Lorenzo PradelliPMID: 34333742 DOI: 10.1007/s40261-021-01067-w

Abstract

In asthma, symptom control is a primary goal that is not consistently met with available treatment options. The first commercially available fixed-dose combination in a single inhaler of a long-acting beta-agonist (indacaterol, IND), an inhaled corticosteroid (mometasone furoate, MF) and a long-acting muscarinic antagonist (glycopyrronium, GLY) has shown promising clinical results in phase III trials. The aim of the present study is to evaluate the cost-utility of IND/GLY/MF fixed-dose combination relative to a combination of salmeterol/fluticasone and tiotropium or salmeterol/fluticasone or IND/MF in adult patients with asthma, from the Italian Health Service (NHS) perspective.A two-state and 4-week cycle Markov model was used to estimate lifetime clinical outcomes and costs. Patients entered the model in stable disease and could experience a non-fatal exacerbation event. The exacerbation rate is dependent upon the therapy a patient is receiving, as per the IND/GLY/MF clinical trials. The impact of each type of exacerbation is accounted by applying a utility decrement, obtained from the literature, and a treatment cost. Utility values were obtained from the EQ-5D questionnaires in the IND/GLY/MF clinical trials. Lifetime costs considered in the analysis were drugs and exacerbation management. Probabilistic sensitivity analyses were carried out, with the aim of evaluating the impact of uncertainty on input parameters.

IND/GLY/MF is associated with a higher quality of life [+ 0.25 quality-adjusted life-year (QALY)] than salmeterol/fluticasone plus tiotropium, with an incremental cost of -€3213.90. The incremental cost-utility ratio indicates dominance. At a threshold of €5000 per QALY, IND/GLY/MF has nearly a 100% probability of being cost effective. IND/GLY/MF is associated with a higher quality of life (+ 0.21 QALY) than salmeterol/fluticasone, with an incremental cost of €2547.76. Incremental cost-utility ratio results in €11,897 per QALY. At a threshold of €20,000 per QALY, IND/GLY/MF has nearly a 100% probability of being cost effective. IND/GLY/MF is associated with a higher quality of life (+ 0.34 QALY) than IND/MF, with an incremental cost of €4745.91. Incremental cost-utility ratio results in €14,088 per QALY. At a threshold of €20,000 per QALY, IND/GLY/MF has nearly a 100% probability of being cost effective.

The results indicate that IND/GLY/MF is cost effective against the considered comparators in a cohort representative of adult patients with asthma in Italy.

Efficacy and Safety of Budesonide/Glycopyrronium/Formoterol Fumarate versus Other Triple Combinations in COPD: A Systematic Literature Review and Network Meta-analysis

Arnaud Bourdin, Nicolas Molinari, Gary T Ferguson, Barinder Singh, Mohd Kashif Siddiqui, Ulf Holmgren, Mario Ouwens, Martin Jenkins, Enrico De NigrisPMID: 33929661 DOI: 10.1007/s12325-021-01703-z

Abstract

In patients with chronic obstructive pulmonary disease (COPD) who experience further exacerbations or symptoms, despite being prescribed dual long-acting muscarinic antagonist (LAMA)/long-acting β-agonist (LABA) or inhaled corticosteroid (ICS)/LABA therapies, triple ICS/LAMA/LABA therapy is recommended. A previous network meta-analysis showed comparable efficacy of the ICS/LAMA/LABA, budesonide/glycopyrronium bromide/formoterol fumarate (BUD/GLY/FOR) 320/18/9.6 µg, to other fixed-dose and open combination triple therapies at 24 weeks in COPD. Subsequently, the ETHOS study was published, including data for 8509 patients, assessing the efficacy and safety of BUD/GLY/FOR over 52 weeks. This network meta-analysis (NMA) was conducted to compare the relative efficacy, safety, and tolerability of BUD/GLY/FOR 320/18/9.6 µg with other fixed-dose and open combination triple therapies in COPD over 52 weeks, including data from ETHOS. A systematic literature review was conducted to identify ≥ 10-week randomized controlled trials, including ≥ 1 fixed-dose or open combination triple-therapy arm, in patients with moderate-to-very severe COPD. The methodologic quality and risk of bias of included studies were assessed. Study results were combined using a three-level hierarchical Bayesian NMA model to assess efficacy and safety outcomes at or over 24 and 52 weeks. Meta-regression and sensitivity analyses were used to assess heterogeneity across studies. Nineteen studies (n = 37,741 patients) met the inclusion criteria of the review; 15 contributed to the base case network. LAMA/LABA dual combinations were combined as a single treatment group to create a connected network. Across all outcomes for exacerbations, lung function, symptoms, health-related quality of life, safety, and tolerability, the efficacy and safety of BUD/GLY/FOR were comparable to those of other triple ICS/LAMA/LABA fixed-dose (fluticasone furoate/umeclidinium/vilanterol and beclomethasone dipropionate/glycopyrronium bromide/formoterol fumarate) and open combinations at or over 24 and 52 weeks. Sensitivity analyses and meta-regression results for exacerbation outcomes were broadly in line with the base case NMA. In this NMA, BUD/GLY/FOR 320/18/9.6 μg showed comparable efficacy versus other ICS/LAMA/LABA fixed-dose or open combination therapies in terms of reducing exacerbation rates and improving lung function, symptoms and health-related quality of life in patients with moderate-to-very-severe COPD, in line with previously published meta-analysis results of triple combinations in COPD. The safety and tolerability profile of BUD/GLY/FOR was also found to be comparable to other triple combination therapies.

Indacaterol/glycopyrronium affects lung function and cardiovascular events in patients with chronic obstructive pulmonary diseases: A meta-analysis

Qinxia Zhang, Haifu Zhang, Jianjun Wang, Zhaoyang Ruan, Yifan Dai, Zehai Xia, Qun LvPMID: 33865004 DOI: 10.1016/j.hrtlng.2021.02.018

Abstract

Bronchodilators are the cornerstone for treating patients with chronic obstructive pulmonary diseases (COPD), although some studies have shown that dual bronchodilators may exacerbate incidence of adverse cardiovascular events. Here, we evaluated the cardiopulmonary safety of indacaterol/glycopyrronium (IND/GLY) using a meta-analysis.We searched PubMed, OVID, Cochrane Library and Web of Science databases, using "indacaterol/glycopyrronium", "indacaterol/glycopyrrolate", "IND/GLY", "QVA149", "chronic obstructive pulmonary diseases", "COPD", "chronic obstructive airway disease", "chronic obstructive lung disease" as key words. Acute exacerbation of COPD and FEV

as indicators of pulmonary function and occurrence of hypertension, atrial fibrillation, myocardial infarction and heart failure as indicators of cardiovascular safety.

A total of 23 articles, comprising 21,238 participants, were included in the analysis. FEV

values were significantly different compared to IND/GLY and single bronchodilator therapy (LABA or LAMA), with the MD 0.11 L (95%CI: 0.10-0.13, P<0.01). Hypertension was more frequent in the IND/GLY, than the single bronchodilator therapy group, although this difference was insignificant (IND/GLY vs LABA, RR=1.88, P = 0.09; IND/GLY vs LAMA, RR=1.42, P = 0.08; IND/GLY vs LABA+ICS, RR=1.85, P = 0.23). In addition, IND/GLY did not significantly increase the risk of myocardial infarction (IND/GLY vs LAMA or double therapy, total RR: 1.49, 95%CI: 0.72-3.08, P = 0.28), atrial fibrillation (IND/GLY vs LAMA, RR: 1.62, 95%CI: 0.64-4.10, P = 0.31) and heart failure (IND/GLY vs LAMA, RR: 0.40, 95%CI: 0.07-2.33, P = 0.31) in COPD patients.

IND/GLY significantly reduced incidence of acute COPD exacerbations, and slowed down the decline of FEV

. Adequate safety measures are needed to control incidence of adverse cardiovascular events.

Effect of SGRQ-Defined Chronic Bronchitis at Baseline on Treatment Outcomes in Patients with COPD Receiving Nebulized Glycopyrrolate

Donald P Tashkin, Ayca Ozol-Godfrey, Sanjay Sharma, Shahin SanjarPMID: 33880019 DOI: 10.2147/COPD.S304182

Abstract

Chronic bronchitis (CB) is one of the conditions that contribute to chronic obstructive pulmonary disease (COPD). Despite its widespread prevalence among patients with COPD and overall negative impact on treatment outcomes, the effect of CB on the efficacy of bronchodilator therapy has not been evaluated. The objective of this post hoc analysis is to assess the effect of nebulized glycopyrrolate (GLY) on lung function and health-related quality of life outcomes in patients with St George's Respiratory Questionnaire (SGRQ)-defined CB at baseline.Pooled data from the replicate, 12-week GOLDEN 3 and 4 studies (N=861) were grouped by CB status at baseline. The endpoints reported are changes from baseline in trough forced expiratory volume in 1 second (FEV

), SGRQ and EXAcerbations of Chronic Pulmonary Disease Tool-Respiratory Symptoms (EXACT-RS) scores. Safety of GLY was evaluated by monitoring the incidence of adverse events (AEs).

Following 12 weeks of treatment, GLY 25 μg twice-daily (BID) resulted in placebo-adjusted improvements from baseline in FEV

of 77.1 mL and 124.4 mL in the CB and non-CB groups, respectively (p<0.0001 vs placebo in both groups). Significant improvements in SGRQ total scores were observed with GLY 25 μg BID compared with placebo, regardless of baseline CB status. Although EXACT-RS improvements were noted in both CB and non-CB groups, significant improvements were observed only in the CB group. GLY 25 μg BID was generally well tolerated through 12 weeks of treatment, with a low incidence of AEs.

Treatment with nebulized GLY 25 μg BID for 12 weeks resulted in significant improvements in lung function and SGRQ total scores, compared with placebo. Significant improvements in EXACT-RS total scores were observed only in the CB group. Together, these results support the use of GLY 25 μg BID in patients with COPD, regardless of their CB status.

Impact of Comorbidity Prevalence and Cardiovascular Disease Status on the Efficacy and Safety of Nebulized Glycopyrrolate in Patients with COPD

Nirupama Putcha, Ayca Ozol-Godfrey, Shahin Sanjar, Sanjay SharmaPMID: 33907393 DOI: 10.2147/COPD.S302088

Abstract

Patients with COPD often have multiple coexisting comorbidities, affecting quality of life, morbidity and mortality. However, the prevalence and impact of comorbidities on the efficacy of bronchodilators in COPD is poorly understood.In this post hoc analysis, pooled data from the 12-week, placebo-controlled GOLDEN 3 and 4 studies of nebulized glycopyrrolate (GLY) in individuals with moderate-to-very-severe COPD were used to quantify comorbidities and assess their impact on treatment efficacy and safety.

Comorbidities that were most prevalent in the GOLDEN 3 and 4 study population were hypertension, high cholesterol and osteoarthritis. Participants were grouped based on their pre-specified comorbidity count into Group A (≤2 comorbidities; n=439) and Group B (>2 comorbidities; n=854). Treatment with GLY resulted in significant improvements in forced expiratory volume in 1 second (FEV

) and St George's Respiratory Questionnaire (SGRQ) total scores, independent of comorbidity prevalence. A higher prevalence of cardiovascular disease (CVD) comorbidities was observed among individuals in Group B, compared with Group A. In a sub-analysis based on prevalence of CVD, treatment with GLY resulted in significant FEV

improvements independent of CVD prevalence, although values were numerically higher in the CVD group. GLY also led to higher improvements in SGRQ scores in the CVD group. GLY was well tolerated regardless of comorbidity or CVD prevalence, with a lower incidence of serious adverse events compared with placebo.

A simple comorbidity count demonstrated that a majority of patients with COPD in the GOLDEN 3 and 4 studies had multiple comorbidities, with CVD being common in those with high comorbidity count. Results from this post hoc analysis demonstrate that GLY improved FEV

and SGRQ scores in individuals with COPD, independent of their comorbidities or CVD status.

Improvement in Lung Function and Patient-Reported Outcomes in Patients with COPD with Comorbid Anxiety and Depression Receiving Nebulized Glycopyrrolate in the GOLDEN 3 and 4 Studies

Nicola A Hanania, Abebaw M Yohannes, Ayca Ozol-Godfrey, Michael Tocco, Thomas Goodin, Sanjay Sharma, Shahin SanjarPMID: 33833507 DOI: 10.2147/COPD.S294053

Abstract

Anxiety and depression (A/D) are common in patients with chronic obstructive pulmonary disease (COPD) and are often associated with lower adherence to treatment and worse patient-related outcomes. However, studies on the impact of comorbid A/D on responses to bronchodilators are limited.This post hoc analysis of pooled data (N=861) from the GOLDEN 3 and 4 studies compared the efficacy and safety of nebulized glycopyrrolate (GLY) 25 µg in patients with moderate-to-very-severe COPD, grouped by self-reported A/D. Changes in forced expiratory volume in 1 second (FEV

) and health-related quality of life determined by St George's Respiratory Questionnaire (SGRQ) scores in patients with or without comorbid A/D (A/D [+] or A/D [-]) were examined following 12 weeks of GLY 25 µg twice-daily (BID) or placebo treatment.

A/D (+) patients were predominantly female, younger, included a higher proportion of current smokers, and had higher baseline SGRQ scores compared with the A/D (-) group. At 12 weeks, GLY resulted in placebo-adjusted improvements from baseline in FEV

of 46.9 mL (p=0.19; not significant) and 106.7 mL (p<0.0001), in the A/D (+) and A/D (-) groups, respectively. Improvements were observed with GLY compared to placebo in SGRQ scores, regardless of baseline A/D status; the placebo-adjusted least squares mean change from baseline in SGRQ total scores was -3.16 (p>0.05) and -3.34 (p<0.001), for the A/D (+) and A/D (-) groups, respectively. Despite numerical improvements in SGRQ scores with GLY in the A/D (+) group, a higher response to placebo was observed. GLY was generally well tolerated throughout 12 weeks of treatment; incidence of adverse events was higher in the A/D (+) group compared with the A/D (-) group in both treatment arms.

GLY 25 µg BID resulted in numerical improvements in FEV

, SGRQ total scores and SGRQ responder rates in patients with moderate-to-very-severe COPD, regardless of A/D status at baseline; significant improvements were noted only in the A/D (+) group. The results emphasize the importance of considering underlying comorbidities including A/D when evaluating the efficacy of COPD treatments.